1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one
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Description
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is 304.0727034 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, they developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand the binding interactions and activity of cannabinoid receptor ligands (Shim et al., 2002).
Antibacterial and Biofilm Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains, outperforming the reference drug Ciprofloxacin in some cases. The study highlighted the potential of these compounds as new antibacterial agents and MurB enzyme inhibitors (Mekky & Sanad, 2020).
Synthesis and Structural Characterization
Lv, Ding, and Zhao (2013) reported the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety. These compounds were analyzed using IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, contributing to the understanding of their structural and potential pharmacological properties (Lv, Ding, & Zhao, 2013).
Antimicrobial and Anticonvulsant Activities
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives with antimicrobial activities evaluated against bacterial and fungal strains. These compounds displayed promising antimicrobial properties, highlighting their potential as therapeutic agents (Patil et al., 2021).
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-10-2-1-3-11(8-10)19-7-6-18(9-13(19)20)14(21)12-4-5-16-17-12/h1-5,8H,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGZWELNELYBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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